3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core structure with a phenoxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 3-phenoxybenzoyl chloride with sodium azide, followed by cyclization to form the benzotriazinone ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: Shares the phenoxy group but differs in the core structure.
Benzotriazole derivatives: Similar core structure but different substituents.
Uniqueness
3-(phenoxymethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of the benzotriazinone core and the phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-(phenoxymethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H11N3O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-19-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
DZIKZPHMEAHQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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